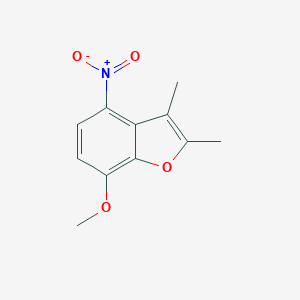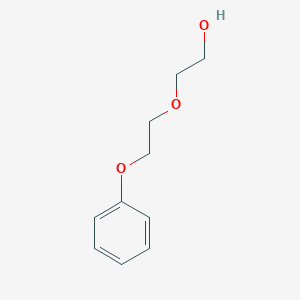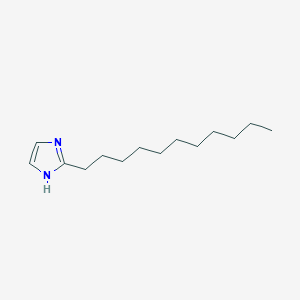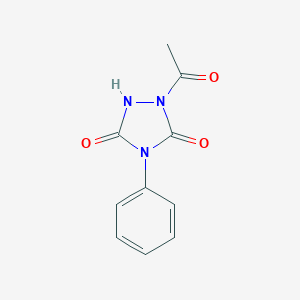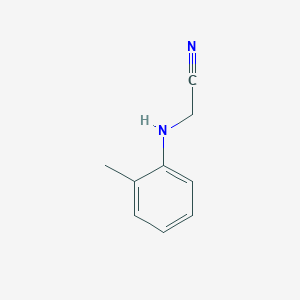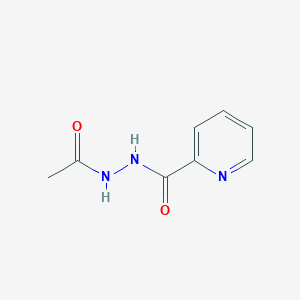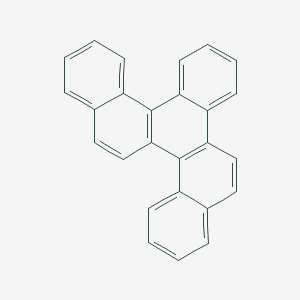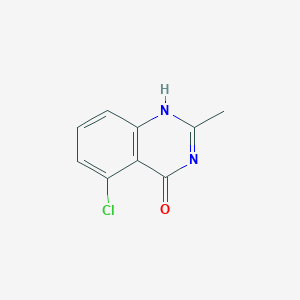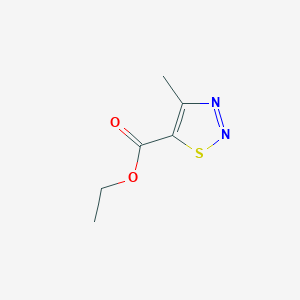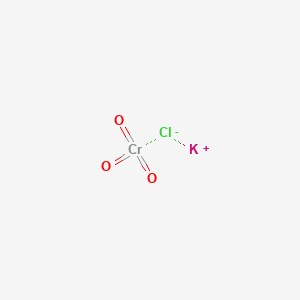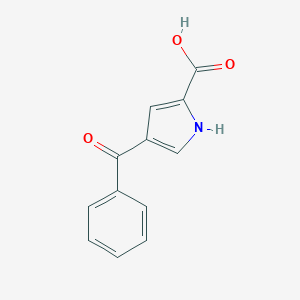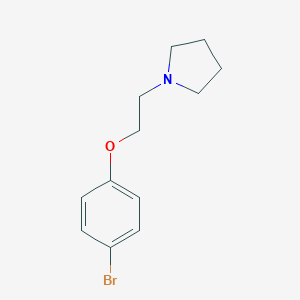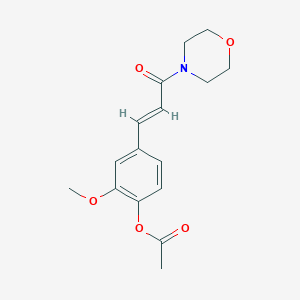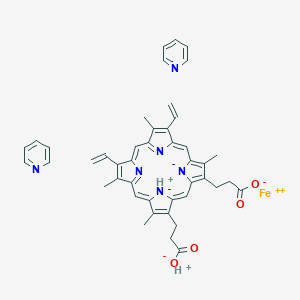
Pyridine hemochrome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine hemochrome is a complex formed by the reaction of pyridine and hemoglobin. This complex is widely used in scientific research due to its unique properties. Pyridine hemochrome is a red-colored complex that is formed due to the reaction of pyridine with the heme group of hemoglobin. This complex has been extensively studied for its use in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of pyridine hemochrome involves the binding of pyridine to the iron atom in the heme group of hemoglobin. This binding causes a shift in the absorption spectrum of the heme group, resulting in the formation of a red-colored complex. The formation of this complex is reversible, and the complex can be dissociated by the addition of reducing agents.
Efectos Bioquímicos Y Fisiológicos
Pyridine hemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Pyridine hemochrome has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pyridine hemochrome is its unique spectral properties, which make it an ideal marker for the detection of heme proteins in biological samples. Another advantage is its reversibility, which allows for the dissociation of the complex by the addition of reducing agents. One limitation of pyridine hemochrome is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
For the study of pyridine hemochrome include the development of new synthesis methods and the study of its physiological effects.
Métodos De Síntesis
The synthesis of pyridine hemochrome involves the reaction of pyridine with hemoglobin. The reaction takes place in a slightly alkaline solution, and the resulting complex is separated from the solution by centrifugation. The complex is then washed with distilled water to remove any impurities. The purity of the complex can be determined by UV-Vis spectroscopy.
Aplicaciones Científicas De Investigación
Pyridine hemochrome is widely used in scientific research due to its unique properties. It is used as a marker for the detection of heme proteins in biological samples. Pyridine hemochrome is also used in the study of enzyme kinetics, where it is used as a substrate for enzymes that catalyze the oxidation of heme. This complex is also used in the study of oxygen transport in blood.
Propiedades
Número CAS |
15629-11-5 |
|---|---|
Nombre del producto |
Pyridine hemochrome |
Fórmula molecular |
C44H42FeN6O4 |
Peso molecular |
774.7 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C34H34N4O4.2C5H5N.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-4-6-5-3-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-5H;/q;;;+2/p-2 |
Clave InChI |
OHYSXOGLNDQNRD-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Sinónimos |
protohemochrome pyridine hemochrome pyridine hemochromogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



